molecular formula C23H29N5O2 B8570726 3-[2-methoxy-4-(1H-pyrazol-4-yl)phenyl]-6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazine

3-[2-methoxy-4-(1H-pyrazol-4-yl)phenyl]-6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazine

Cat. No. B8570726
M. Wt: 407.5 g/mol
InChI Key: DMMVXUFPDXGYRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-methoxy-4-(1H-pyrazol-4-yl)phenyl]-6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazine is a useful research compound. Its molecular formula is C23H29N5O2 and its molecular weight is 407.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[2-methoxy-4-(1H-pyrazol-4-yl)phenyl]-6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-methoxy-4-(1H-pyrazol-4-yl)phenyl]-6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-[2-methoxy-4-(1H-pyrazol-4-yl)phenyl]-6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazine

Molecular Formula

C23H29N5O2

Molecular Weight

407.5 g/mol

IUPAC Name

3-[2-methoxy-4-(1H-pyrazol-4-yl)phenyl]-6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazine

InChI

InChI=1S/C23H29N5O2/c1-22(2)11-17(12-23(3,4)28-22)30-21-9-8-19(26-27-21)18-7-6-15(10-20(18)29-5)16-13-24-25-14-16/h6-10,13-14,17,28H,11-12H2,1-5H3,(H,24,25)

InChI Key

DMMVXUFPDXGYRE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)C3=C(C=C(C=C3)C4=CNN=C4)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

SiliaCat® DPP-Pd (0.37 g, 0.10 mmol) was added to a microwave vial containing a mixture of 3-(4-chloro-2-methoxyphenyl)-6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazine (0.36 g, 0.96 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.47 g, 2.4 mmol), and K2CO3 (0.53 g, 3.8 mmol) in ethanol/water (10:1, 6.6 mL). The reaction mixture was sealed, then heated in a microwave reactor at 160° C. for 1 h. After cooling, the reaction was purified by solid phase extraction (5 g SiliaBond Carbonate®, MeOH as eluent). The filtrate was concentrated in vacuo and the resulting residue was purified by flash chromatography (silica gel saturated with Et3N, 2 to 25% MeOH in DCM) to give the desired product (0.08 mg, 21%). [M+H]: 408.4; 1H NMR (400 MHz, DMSO-d6) δ 13.01 (bs, 1H), 8.33 (bs, 1H), 8.05 (bs, 1H), 7.94 (d, J=9.5 Hz, 1H), 7.70 (d, J=8.0 Hz, 1H), 7.38 (d, J=1.5 Hz, 1H), 7.34 (dd, J=8.0, 1.5 Hz, 1H), 7.14 (d, J=9.5 Hz, 1H), 5.57-5.74 (m, 1H), 3.90 (s, 3H), 2.00-2.14 (m, 2H), 1.17-1.31 (m, 8H), 1.11 (s, 6H).
Quantity
0.47 g
Type
reactant
Reaction Step One
Name
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
6.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.37 g
Type
catalyst
Reaction Step Two
Yield
21%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.